molecular formula C24H39NO6 B1443784 (S)-tert-butyl 2-(6-(benzyloxy)-2-(tert-butoxycarbonylamino)hexyloxy)acetate CAS No. 1166394-93-9

(S)-tert-butyl 2-(6-(benzyloxy)-2-(tert-butoxycarbonylamino)hexyloxy)acetate

Cat. No. B1443784
M. Wt: 437.6 g/mol
InChI Key: XXJJXELUSPCASI-FQEVSTJZSA-N
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Description

This would include the compound’s systematic name, its molecular formula, and its structure.



Synthesis Analysis

This would detail the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s molecular structure.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including what types of reactions it undergoes and what products are formed.



Physical And Chemical Properties Analysis

This would include properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Chemical Development

(S)-tert-butyl 2-(6-(benzyloxy)-2-(tert-butoxycarbonylamino)hexyloxy)acetate is a chemical compound that finds its application primarily in the field of organic synthesis and chemical development. This compound is used as an intermediate in the synthesis of complex molecules due to its protective groups, which are pivotal in peptide synthesis and other areas of medicinal chemistry.

  • Peptide Mimetics Synthesis

    A practical synthesis approach was developed for (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester, demonstrating the compound's role in creating dipeptide mimetics. This highlights its utility in designing caspase-1 (ICE) inhibitors, showcasing its potential in therapeutic development (Lauffer & Mullican, 2002).

  • Asymmetric Synthesis

    The compound serves as a precursor in asymmetric synthesis strategies, enabling the construction of enantiomerically pure molecules. For instance, it was instrumental in the stereocontrolled synthesis of a hydroxyethylene dipeptide isostere, underlining its importance in creating stereospecific pharmaceutical agents (Nadin et al., 2001).

  • Synthetic Methodology Development

    It also plays a role in developing new synthetic methodologies. For example, a novel approach to protected acyloins and their enzymatic resolution with lipases was described, showcasing the compound's versatility in organic synthesis (Scheid et al., 2004).

  • Chemical Transformations and Reactions

    The compound's utility extends to facilitating various chemical transformations and reactions. This includes its use in nucleophilic substitutions and radical reactions, where its tert-butyloxycarbonyl and benzyloxy groups are leveraged for modifications on the benzene ring, illustrating its adaptability in organic syntheses (Jasch et al., 2012).

Safety And Hazards

This would involve looking at the compound’s toxicity, flammability, and other safety hazards.


Future Directions

This would involve speculating on potential future research directions, such as new synthetic methods or potential applications for the compound.


properties

IUPAC Name

tert-butyl 2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylmethoxyhexoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39NO6/c1-23(2,3)30-21(26)18-29-17-20(25-22(27)31-24(4,5)6)14-10-11-15-28-16-19-12-8-7-9-13-19/h7-9,12-13,20H,10-11,14-18H2,1-6H3,(H,25,27)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJJXELUSPCASI-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCC(CCCCOCC1=CC=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)COC[C@H](CCCCOCC1=CC=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201113252
Record name 1,1-Dimethylethyl 2-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-6-(phenylmethoxy)hexyl]oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201113252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-butyl 2-(6-(benzyloxy)-2-(tert-butoxycarbonylamino)hexyloxy)acetate

CAS RN

1166394-93-9
Record name 1,1-Dimethylethyl 2-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-6-(phenylmethoxy)hexyl]oxy]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1166394-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-6-(phenylmethoxy)hexyl]oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201113252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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